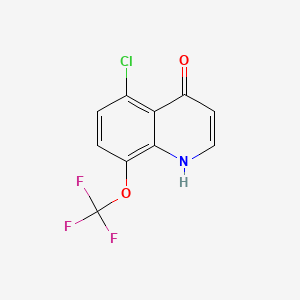

5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C10H5ClF3NO2 |

|---|---|

Molecular Weight |

263.60 g/mol |

IUPAC Name |

5-chloro-8-(trifluoromethoxy)-1H-quinolin-4-one |

InChI |

InChI=1S/C10H5ClF3NO2/c11-5-1-2-7(17-10(12,13)14)9-8(5)6(16)3-4-15-9/h1-4H,(H,15,16) |

InChI Key |

NCPLWJFYAKFLBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=O)C=CNC2=C1OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline core. One common method involves the reaction of 5-chloroquinolin-4(1H)-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Position

The chlorine atom at position 5 undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with amines : Primary/secondary amines displace the chlorine to form 5-amino derivatives.

| Reagent | Product | Key Interaction | Reference |

|---|---|---|---|

| n-Butylamine | 5-Amino-8-(trifluoromethoxy)quinolinone | C5-Cl bond cleavage via SNAr |

Electrophilic Aromatic Substitution

The quinolinone ring undergoes electrophilic substitution at positions activated by the electron-deficient environment:

-

Iodination : Directed by the ketone group at position 4, iodination occurs at position 3 or 6.

| Position | Electrophile | Product | Directing Group | Reference |

|---|---|---|---|---|

| C3/C6 | I₂ | 3-Iodo-5-chloro-8-(trifluoromethoxy) | Ketone at C4 |

Reduction of the 4-Ketone Group

The ketone at position 4 can be reduced to a secondary alcohol:

-

Reagents : NaBH₄ or LiAlH₄ in THF/EtOH.

-

Product : 4-Hydroxy-5-chloro-8-(trifluoromethoxy)-1,4-dihydroquinoline.

Condensation via Enol Tautomerism

The enol form of the quinolinone participates in multicomponent reactions:

-

Betti reaction : Condensation with aldehydes and amines forms aminoalkylated derivatives.

| Component | Product | Key Feature | Reference |

|---|---|---|---|

| Aldehyde + Amine | C3- or C6-substituted derivatives | Enol-directed condensation |

Cross-Coupling Reactions

Halogenated derivatives enable transition metal-catalyzed couplings:

-

Suzuki–Miyaura : Requires prior iodination (see Section 2) to introduce a reactive C–I bond.

| Substrate | Coupling Partner | Product | Yield Range | Reference |

|---|---|---|---|---|

| 3-Iodo derivative | Aryl boronic acid | Biaryl-substituted quinolinone | 50–75% |

Acid/Base Reactivity and Enolate Formation

The ketone forms an enolate under strong bases, enabling alkylation/acylation:

-

Base : LDA or NaH in THF at −78°C.

-

Alkylation : Reacts with alkyl halides to form C-alkylated products .

| Base | Electrophile | Product | Selectivity | Reference |

|---|---|---|---|---|

| LDA | Methyl iodide | 4-Ketone α-methyl derivative | High |

Key Stability Considerations

Scientific Research Applications

Chemistry: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit various biological targets.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of novel drugs with improved potency and selectivity.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one with structurally related quinolinones and heterocyclic analogues:

Key Differences and Implications

Substituent Position and Reactivity: The 4-Chloro-8-methylquinolin-2(1H)-one (positions 4 and 8) undergoes nucleophilic substitution at the 4-chloro group due to its proximity to the ketone at position 2, enabling derivatives like sulfanyl or amino compounds . In contrast, the trifluoromethoxy group at position 8 in the target compound may sterically hinder reactions at position 5. The 7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one () shares a trifluoromethyl group but at position 2, which alters electron withdrawal patterns compared to the target’s 8-trifluoromethoxy group .

However, its non-ketone quinoline core reduces planarity compared to quinolin-4(1H)-ones . Delafloxacin Meglumine (), a fluoroquinolone antibiotic, highlights how fluorination and piperazinyl groups optimize antibacterial activity—a contrast to the target compound’s uncharacterized biological profile .

Lipophilicity and Solubility: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methyl or hydroxy substituents (e.g., logP ~1.8 for 4-Chloro-8-methylquinolin-2(1H)-one). This property may enhance membrane permeability but reduce aqueous solubility .

Synthetic Utility: 4-Chloro-8-methylquinolin-2(1H)-one (–3) serves as a versatile intermediate for synthesizing 4-substituted derivatives (e.g., hydrazino, azido). The target compound’s 5-chloro and 8-trifluoromethoxy groups may limit analogous substitutions due to steric and electronic effects .

Research Findings and Limitations

- Gaps in Data : Biological activity, crystallographic data, and precise physicochemical properties (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.

- Contradictions: lists a compound (7-Chloro-8-methyl-2-trifluoromethylquinolin-4-one) with the same molecular weight as the target but distinct substituent positions, emphasizing the need for precise structural verification .

Biological Activity

5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in disease processes. For instance, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against bacterial strains, by disrupting bacterial cell wall synthesis and function .

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting tubulin and disrupting the mitotic spindle assembly .

Structure-Activity Relationship (SAR)

SAR studies have revealed critical insights into how modifications to the quinoline structure affect biological activity:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethoxy group | Increases potency against AChE | |

| 5-Chloro substitution | Enhances antimicrobial activity | |

| 8-Methoxy group | Improves anticancer efficacy |

These modifications demonstrate how the introduction of specific functional groups can significantly alter the pharmacological profile of quinoline derivatives.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. The compound exhibited low GI50 values, indicating potent anti-proliferative activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : In vitro studies demonstrated that this compound could effectively inhibit AChE with nanomolar potency, indicating its potential utility in treating Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution on the quinolinone scaffold. A two-step approach may include:

Ring-closing metathesis (RCM) to form the quinolinone core, as demonstrated in substituted quinoline syntheses .

Electrophilic substitution at the 5- and 8-positions using Cl₂ and trifluoromethylation reagents (e.g., Tf₂O/CF₃ sources).

Optimization strategies:

-

Use polar aprotic solvents (e.g., acetonitrile) to enhance electrophilic reactivity .

-

Adjust stoichiometry of Cl₂ and trifluoromethylation agents to minimize side products.

-

Monitor reaction progress via HPLC to isolate intermediates and final product .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| 1 | RCM with Grubbs catalyst | 60–75% | Competing dimerization |

| 2 | Cl₂ (1.2 eq), Tf₂O (1.5 eq) | 40–55% | Overhalogenation at adjacent positions |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., Cl at C5, CF₃O at C8) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₅ClF₃NO₂) and isotopic patterns.

- HPLC-PDA : Assess purity (>97%) and detect trace impurities (e.g., dehalogenated byproducts) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with modifications at C5 (Cl → F, Br), C8 (CF₃O → OCH₃), and the quinolinone core (e.g., dihydroquinolinones) .

Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC assays.

Correlate electronic (Hammett σ) and steric parameters with bioactivity.

-

Key Finding :

The trifluoromethoxy group enhances lipophilicity and membrane penetration, but excessive bulk at C8 reduces activity .- Data Contradiction Analysis :

Discrepancies in MIC values across studies may arise from:

- Data Contradiction Analysis :

-

Variations in bacterial strain susceptibility (e.g., efflux pump expression).

-

Differences in compound solubility (use DMSO vs. aqueous buffers) .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models for this compound?

- Methodological Answer :

- Standardized Assay Conditions :

Use consistent solvent systems (e.g., <1% DMSO) and cell lines (e.g., HepG2 for cytotoxicity). - Metabolic Stability Testing :

Evaluate hepatic microsomal degradation to identify artifacts from metabolite interference . - Computational Modeling :

Perform molecular docking to assess target binding (e.g., DNA gyrase for antimicrobial activity) and compare with experimental IC₅₀ values .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer :

- Process Chemistry Optimization :

- Replace hazardous reagents (e.g., Cl₂ gas) with safer alternatives (e.g., NCS in flow reactors) .

- Use DoE (Design of Experiments) to optimize temperature, pressure, and catalyst loading.

- Byproduct Mitigation :

Implement in-line FTIR to monitor intermediate formation and prevent overhalogenation .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.